molecular formula C28H26N4O4 B11391374 4-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11391374
M. Wt: 482.5 g/mol
InChI Key: GOLAQTYORYVUOT-UHFFFAOYSA-N
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Description

    Alkylation: Introduction of the ethoxy group using ethyl iodide in the presence of a base such as potassium carbonate.

    Etherification: Formation of the prop-2-en-1-yloxy group through the reaction of the intermediate with propargyl bromide.

    Condensation: Attachment of the pyridin-4-ylmethyl group via a condensation reaction with 4-pyridinecarboxaldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3-(2-hydroxyphenyl)-5-[(pyridin-4-yl)methyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions

  • Step 1: Formation of Pyrrolo[3,4-c]pyrazole Core

    • Starting materials: 2-hydroxybenzaldehyde, ethyl acetoacetate, and hydrazine hydrate.
    • Reaction conditions: Reflux in ethanol with catalytic amounts of acetic acid.
    • Product: Intermediate pyrrolo[3,4-c]pyrazole derivative.

Chemical Reactions Analysis

Types of Reactions

4-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3-(2-hydroxyphenyl)-5-[(pyridin-4-yl)methyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Nitric acid, bromine.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

4-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3-(2-hydroxyphenyl)-5-[(pyridin-4-yl)methyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3-(2-hydroxyphenyl)-5-[(pyridin-4-yl)methyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3-(2-hydroxyphenyl)-5-[(pyridin-4-yl)methyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C28H26N4O4

Molecular Weight

482.5 g/mol

IUPAC Name

4-(3-ethoxy-4-prop-2-enoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C28H26N4O4/c1-3-15-36-22-10-9-19(16-23(22)35-4-2)27-24-25(20-7-5-6-8-21(20)33)30-31-26(24)28(34)32(27)17-18-11-13-29-14-12-18/h3,5-14,16,27,33H,1,4,15,17H2,2H3,(H,30,31)

InChI Key

GOLAQTYORYVUOT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=NC=C4)NN=C3C5=CC=CC=C5O)OCC=C

Origin of Product

United States

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